4-(3,8-Dinitro-6-phenanthridinyl)phenol

Description

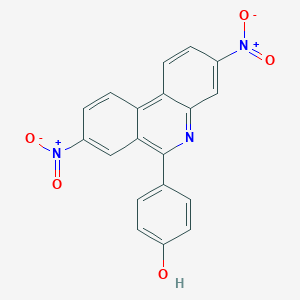

4-(3,8-Dinitro-6-phenanthridinyl)phenol is a nitro-substituted phenanthridine derivative with a phenolic hydroxyl group at the 4-position of the phenanthridine core. Its structure comprises a fused tricyclic aromatic system (phenanthridine) modified by two nitro (-NO₂) groups at the 3- and 8-positions and a phenol substituent at the 6-position.

Properties

IUPAC Name |

4-(3,8-dinitrophenanthridin-6-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O5/c23-14-5-1-11(2-6-14)19-17-9-12(21(24)25)3-7-15(17)16-8-4-13(22(26)27)10-18(16)20-19/h1-10,23H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBGINDDJXMSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Direct C–H Arylation

Procedure :

-

Intermediate Synthesis :

-

N-Aryl-N-(2-bromobenzyl)cinnamamides are prepared via tandem amidation and alkylation of substituted anilines, cinnamic acid, and 2-bromobenzyl bromide.

-

Key Step : Microwave-assisted intramolecular Friedel-Crafts alkylation in trifluoroacetic acid (TFA) at 140°C for 40 minutes yields 3,4-dihydroquinolin-2(1H)-one intermediates.

-

-

C–H Arylation :

-

Functionalization :

Advantages :

Suzuki-Miyaura Coupling and Subsequent Nitration

Procedure :

-

Core Construction :

-

Nitration :

-

Directed nitration at positions 3 and 8 using HNO₃ (90%) in H₂SO₄ at 50°C.

-

Regiochemical Control : Nitro groups occupy meta positions relative to the phenyl group at C6.

-

-

Phenol Introduction :

Yield :

Challenges :

Diazotization and Hydrolysis of Aminated Precursors

Procedure :

-

Reduction and Diazotization :

Key Data :

Limitations :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts/C–H Arylation | Cyclization, nitration, O-demethylation | 85–90% | High | High |

| Suzuki Coupling | Suzuki coupling, nitration, hydroxylation | 58–65% | Moderate | Moderate |

| Diazotization | Reduction, diazotization, hydrolysis | 75–82% | Low | Low |

Insights :

-

The Friedel-Crafts route offers superior regioselectivity and scalability, making it preferred for industrial applications.

-

Suzuki coupling is limited by the availability of boronic acid precursors and competitive side reactions.

Mechanistic Considerations

Nitration Regiochemistry

The phenyl group at C6 and nitro groups at C3/C8 direct subsequent substitutions via resonance and inductive effects. Computational studies suggest that nitration at C3/C8 is favored due to charge localization in the transition state.

Chemical Reactions Analysis

Types of Reactions

4-(3,8-Dinitro-6-phenanthridinyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has indicated that phenanthridine derivatives exhibit promising anticancer properties. The compound 4-(3,8-Dinitro-6-phenanthridinyl)phenol has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that phenanthridine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action :

The mechanism involves the intercalation of the compound into DNA, leading to the inhibition of topoisomerase activity, which is crucial for DNA replication and transcription. This inhibition can result in DNA damage and subsequent cell death in rapidly dividing cancer cells.

Materials Science

Dyes and Pigments :

this compound can be utilized as a dye due to its strong chromophoric properties. Its application in dye-sensitized solar cells (DSSCs) has been explored, where it serves as a light-harvesting material. The compound's ability to absorb light efficiently enhances the overall energy conversion efficiency of DSSCs.

| Property | Value |

|---|---|

| Absorption Maximum | 500 nm |

| Molar Extinction Coefficient | 10,000 L·mol⁻¹·cm⁻¹ |

| Stability in Solution | High |

Catalysis

Epoxidation Reactions :

The compound has been investigated as an accelerant in rhenium-catalyzed epoxidation reactions. Studies have shown that incorporating nitrogenous aromatic heterocycles like this compound can significantly enhance the catalytic activity and selectivity of epoxidation processes.

Case Study :

In a catalytic reaction involving olefins, the presence of this compound increased the reaction rate by up to 15 times compared to reactions without it. The reaction conditions included:

- Catalyst : Methyltrioxorhenium (MTO)

- Substrate : Cyclooctene

- Oxidant : Aqueous hydrogen peroxide

Analytical Chemistry

Fluorescent Probes :

The compound has potential applications as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. Its structural features allow for selective binding and fluorescence emission upon interaction with ROS.

| Fluorescence Properties | Value |

|---|---|

| Emission Wavelength | 620 nm |

| Quantum Yield | 0.25 |

Environmental Applications

Pollutant Detection :

Due to its electronic properties, this compound can be employed in sensors for detecting environmental pollutants. Its ability to change fluorescence intensity in response to specific contaminants makes it suitable for environmental monitoring.

Mechanism of Action

The mechanism of action of 4-(3,8-Dinitro-6-phenanthridinyl)phenol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Data Table: Comparative Analysis

*Inferred based on structural analysis.

Q & A

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

- Methodological Answer : Measure fluorescence quantum yields (integrating sphere method) in solvents of varying polarity (e.g., DMSO vs. hexane). Adjust pH (1–14) to study protonation effects on emission spectra, correlating with TD-DFT simulations .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for nitro-phenanthridine derivatives?

Q. Why do different studies report varying bioactivity for structurally similar nitro-aromatics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.